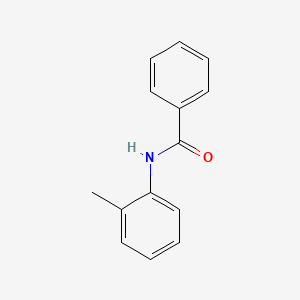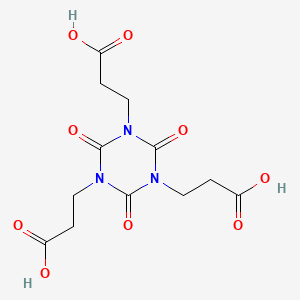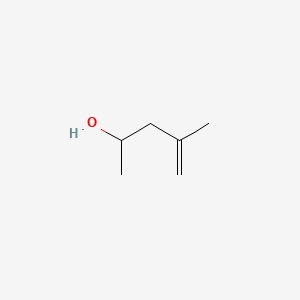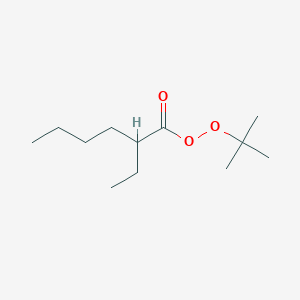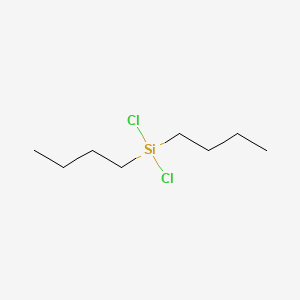
二丁基二氯硅烷
描述
Dibutyldichlorosilane is an organosilicon compound with the molecular formula C₈H₁₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity with water and alcohols, forming silanols and siloxanes, respectively .
科学研究应用
Dibutyldichlorosilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds, including siloxanes and silicones.
Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
作用机制
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is a member of the organosilicon compounds, which are known for their diverse range of applications. This article will delve into the mechanism of action of Dibutyldichlorosilane, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that organosilicon compounds like dibutyldichlorosilane can readily react with water to form both linear and cyclic si-o chains . This reaction could potentially lead to changes in the target molecules or systems.
Pharmacokinetics
The molecular weight of dibutyldichlorosilane is 213220 , which might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dibutyldichlorosilane. Factors such as temperature, pH, and the presence of water can affect its reactivity and the formation of Si-O chains .
准备方法
Synthetic Routes and Reaction Conditions: Dibutyldichlorosilane is typically synthesized through the reaction of silicon tetrachloride with butylmagnesium chloride (a Grignard reagent). The reaction proceeds as follows:
SiCl4+2C4H9MgCl→C8H18Cl2Si+2MgCl2
Industrial Production Methods: On an industrial scale, dibutyldichlorosilane can be produced using the Rochow process, which involves the direct reaction of silicon with butyl chloride in the presence of a copper catalyst. This method is advantageous due to its efficiency and scalability .
Types of Reactions:
Hydrolysis: Dibutyldichlorosilane reacts with water to form dibutylsilanediol and hydrochloric acid.
C8H18Cl2Si+2H2O→C8H20O2Si+2HCl
Alcoholysis: Reaction with alcohols to form dibutylalkoxysilanes.
C8H18Cl2Si+2ROH→C8H18(OR)2Si+2HCl
Common Reagents and Conditions:
Hydrolysis: Water, typically under ambient conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often under reflux conditions.
Major Products:
Hydrolysis: Dibutylsilanediol.
Alcoholysis: Dibutylalkoxysilanes.
相似化合物的比较
Dimethyldichlorosilane: Another organosilicon compound with the formula Si(CH₃)₂Cl₂.
Diethyldichlorosilane: Similar in structure but with ethyl groups instead of butyl groups. It is also used in the synthesis of organosilicon compounds.
Uniqueness: Dibutyldichlorosilane is unique due to its longer butyl chains, which impart different physical properties compared to its methyl and ethyl counterparts. These longer chains can influence the hydrophobicity and flexibility of the resulting silicon-based materials, making it particularly useful in specific industrial applications .
属性
IUPAC Name |
dibutyl(dichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOKBDBHYMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97036-65-2 | |
| Record name | Silane, dibutyldichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063035 | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-28-3 | |
| Record name | Dibutyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dibutyldichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibutyl(dichloro)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Dibutyldichlorosilane be used to modify surfaces?
A: Dibutyldichlorosilane is effective for modifying the surface properties of porous materials. It reacts with hydroxyl groups on surfaces through a process called silylation. [] For instance, research has shown that it can modify the surface of hydrolyzed porous silicon-based films when dissolved in supercritical carbon dioxide. [] This modification can alter the wettability, reactivity, and other surface characteristics of the material.
Q2: How does the molecular structure of a dichlorosilane affect its reactivity in surface modification?
A: The length of the alkyl chain attached to the silicon atom in dichlorosilanes significantly influences their reactivity during surface modification. A study comparing Dimethyldichlorosilane, Diethyldichlorosilane, and Dibutyldichlorosilane demonstrated that the reaction with surface hydroxyls was strongly dependent on the alkyl group size. [] Longer alkyl chains, like those in Dibutyldichlorosilane, can lead to different degrees of surface coverage and affect the final properties of the modified material.
Q3: Can Dibutyldichlorosilane be used in polymer synthesis, and what are the advantages of such polymers?
A: Yes, Dibutyldichlorosilane serves as a monomer in the synthesis of polysilanes. One specific example is its use in the synthesis of alternating organosilane high-polymer poly[bis(dimethylsilylene)-alt-dibutylsilylene]. [] Additionally, it can be copolymerized with other dichlorosilanes, such as dichloromethylphenylsilane, to create block copolymers. [] These block copolymers, like poly(methylphenylsilane)-block-poly(dibutylsilane), offer unique material properties due to the combination of different polymer segments.
Q4: Are there alternative methods for polymerizing dichlorosilanes besides traditional chemical techniques?
A: Electrochemical methods offer a promising alternative for polymerizing dichlorosilanes. Research has shown the successful electrochemical synthesis of poly(cyclotetramethylenesilylene) from 1,1-dichlorosilacyclopentane. [] This method allows for controlled polymerization and can be applied to copolymerization as well. For example, researchers successfully copolymerized 1,1-dichlorosilacyclopentane and Dibutyldichlorosilane electrochemically. [] This highlights the versatility of electrochemical techniques in designing new polymeric materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


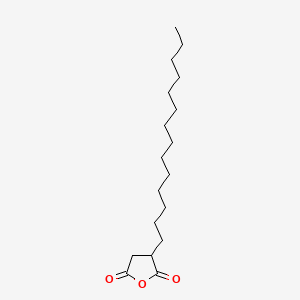
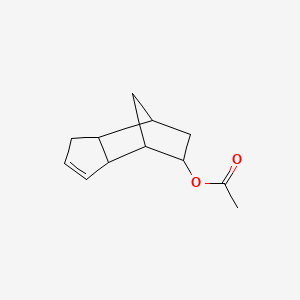
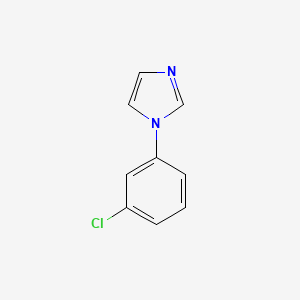





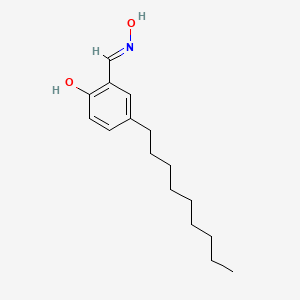
![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)
